Desirudin

描述

属性

IUPAC Name |

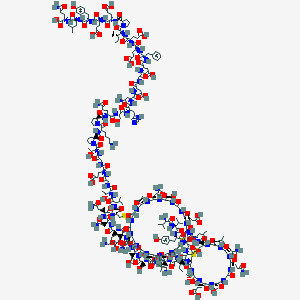

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWBJDRHGNULKG-OUMQNGNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C287H440N80O110S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153094 | |

| Record name | Desirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6963 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120993-53-5 | |

| Record name | Desirudin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120993535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desirudin's Mechanism of Action in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin, a recombinant form of hirudin derived from the medicinal leech Hirudo medicinalis, is a potent and highly specific direct thrombin inhibitor (DTI).[1][2] Its mechanism of action revolves around the direct, high-affinity binding to and inhibition of thrombin (Factor IIa), a pivotal enzyme in the coagulation cascade.[3][4] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the final step in clot formation.[2] Unlike indirect thrombin inhibitors such as heparin, this compound's activity is independent of antithrombin and it can inhibit both free and clot-bound thrombin, making it a highly effective anticoagulant.[1][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Direct Thrombin Inhibition

This compound is a bivalent DTI, meaning it binds to two distinct sites on the thrombin molecule: the active (catalytic) site and exosite 1 (the fibrinogen-binding site). This dual interaction results in the formation of a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively neutralizing its enzymatic activity. The binding of this compound to thrombin is characterized by an exceptionally high affinity, as indicated by its low inhibition constant (Ki).

Quantitative Data: Binding Affinity and Coagulation Parameters

The following tables summarize the key quantitative data related to this compound's interaction with thrombin and its effects on standard coagulation assays.

| Parameter | Value | Reference(s) |

| Inhibition Constant (Kᵢ) for Thrombin | ~2.6 x 10⁻¹³ M | [3] |

Table 1: this compound-Thrombin Binding Affinity. This table highlights the extremely high affinity of this compound for thrombin. A lower Kᵢ value signifies a stronger binding affinity.

| Coagulation Assay | Effect of this compound | Reference(s) |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Dose-dependent prolongation. Considered the most suitable assay for monitoring this compound therapy due to its linear correlation with plasma concentrations in the therapeutic range. | [5] |

| Thrombin Time (TT) | Markedly prolonged, often beyond measurable limits even at therapeutic concentrations. Highly sensitive to the presence of direct thrombin inhibitors. | [6] |

| Prothrombin Time (PT) | Minimally affected at therapeutic doses. | [6] |

Table 2: Effect of this compound on Clinical Coagulation Assays. This table outlines the expected changes in common coagulation parameters in the presence of this compound.

Impact on the Coagulation Cascade

By directly inhibiting thrombin, this compound effectively disrupts multiple downstream events in the coagulation cascade. Thrombin plays a central role not only in fibrin formation but also in the amplification of its own generation through the activation of various coagulation factors.

Inhibition of Thrombin-Mediated Activation

This compound's inhibition of thrombin prevents the following key activation steps:

-

Conversion of Fibrinogen to Fibrin: The primary function of thrombin is to cleave fibrinogen into fibrin monomers, which then polymerize to form a stable clot. This compound directly blocks this process.

-

Activation of Coagulation Factors: Thrombin activates several upstream coagulation factors in a positive feedback loop, including Factor V, Factor VIII, and Factor XI.[2] By inhibiting thrombin, this compound indirectly suppresses the activation of these factors, thereby reducing the overall amplification of the coagulation cascade.

-

Activation of Factor XIII: Thrombin also activates Factor XIII, which is responsible for cross-linking the fibrin mesh, leading to a more stable clot. This compound's inhibition of thrombin prevents this stabilization.

-

Thrombin-Induced Platelet Aggregation: Thrombin is a potent platelet agonist. This compound inhibits thrombin-mediated platelet activation and aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the coagulation cascade, the mechanism of this compound's action, and typical experimental workflows for its characterization.

Caption: The Coagulation Cascade and this compound's Point of Intervention.

Caption: Bivalent Inhibition of Thrombin by this compound.

Caption: General Experimental Workflow for Assessing this compound's Anticoagulant Effect.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of this compound's anticoagulant properties.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., kaolin, silica) and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The clotting time is then measured after the addition of calcium chloride.[7][8]

Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).[9]

-

Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and cephalin) and calcium chloride solution according to the manufacturer's instructions. Pre-warm reagents to 37°C.[9]

-

Assay Procedure (Manual or Automated):

-

Pipette a defined volume of PPP into a cuvette and incubate at 37°C.

-

Add a defined volume of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[9][10]

-

Add a defined volume of pre-warmed calcium chloride to initiate the reaction and simultaneously start a timer.

-

Record the time taken for clot formation.[9]

-

-

This compound Analysis: To determine the effect of this compound, PPP is spiked with varying concentrations of the drug prior to performing the assay. A dose-response curve is then generated by plotting the aPTT clotting time against the this compound concentration.

Thrombin Time (TT) Assay

The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.

Principle: A known amount of exogenous thrombin is added to platelet-poor plasma, and the time to clot formation is measured.[11] This assay is highly sensitive to the presence of thrombin inhibitors.[6]

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.

-

Reagent Preparation: Reconstitute the thrombin reagent to a standardized concentration according to the manufacturer's protocol. Pre-warm the reagent to 37°C.

-

Assay Procedure:

-

Pipette a defined volume of PPP into a cuvette and incubate at 37°C.

-

Add a defined volume of the pre-warmed thrombin reagent and simultaneously start a timer.

-

Record the time taken for clot formation.

-

-

This compound Analysis: Due to the high sensitivity of the TT to this compound, patient plasma may need to be diluted in pooled normal plasma to bring the clotting time within a measurable range.[12] A calibration curve can be constructed using plasma standards with known this compound concentrations to quantify its effect.[3]

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the overall hemostatic potential by measuring the continuous generation of thrombin over time.

Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma by adding a trigger (e.g., tissue factor and phospholipids). The generation of thrombin is then monitored in real-time using a fluorogenic or chromogenic substrate that is cleaved by thrombin.[13][14]

Methodology:

-

Sample Preparation: Prepare platelet-poor or platelet-rich plasma from citrated whole blood.

-

Reagent Preparation: Prepare the trigger solution (e.g., tissue factor/phospholipid mixture) and the fluorogenic or chromogenic substrate solution. A thrombin calibrator is used to convert the signal to thrombin concentration.

-

Assay Procedure (typically performed in a microplate reader with a fluorometer or spectrophotometer):

-

Pipette plasma samples (spiked with or without this compound) into the wells of a microplate.

-

Add the trigger solution to initiate coagulation.

-

Add the substrate solution.

-

The instrument continuously measures the fluorescence or absorbance, which is proportional to the amount of thrombin generated.

-

-

Data Analysis: The output is a thrombin generation curve, from which several parameters can be derived, including the lag time, endogenous thrombin potential (ETP), peak thrombin concentration, and time to peak. The effect of this compound is quantified by its impact on these parameters.

Factor Inhibition Assays (e.g., for Factors V, VIII, XIII)

While this compound's primary target is thrombin, its potent inhibition indirectly affects the activation of other coagulation factors. Specific factor inhibitor assays can be adapted to demonstrate this downstream effect.

Principle (Bethesda Assay for Factor VIII as an example): Patient plasma (containing the inhibitor) is mixed with a known amount of normal plasma (containing 100% factor activity). The mixture is incubated, and the residual factor activity is then measured using a factor-specific clotting assay.[15][16] One Bethesda unit is defined as the amount of inhibitor that neutralizes 50% of the factor activity in the normal plasma.[15]

Methodology for Demonstrating this compound's Downstream Effect:

-

Plasma Incubation: Incubate normal plasma with a concentration of thrombin sufficient to activate the factor of interest (e.g., Factor V, VIII, or XIII) in the presence and absence of this compound.

-

Factor Activity Measurement: After the incubation period, measure the activity of the specific factor using a one-stage, clot-based assay. This typically involves mixing the test plasma with plasma deficient in the factor of interest and measuring the aPTT (for intrinsic pathway factors like VIII) or PT (for extrinsic/common pathway factors). The degree of correction of the clotting time is proportional to the factor activity.

-

Analysis: A reduction in the measured factor activity in the samples containing this compound would demonstrate its inhibitory effect on thrombin-mediated factor activation.

Conclusion

This compound exerts its potent anticoagulant effect through the direct, high-affinity, and specific inhibition of thrombin. By forming a stable complex with both the active site and exosite 1 of the thrombin molecule, it effectively blocks the final common pathway of the coagulation cascade and the amplification of thrombin generation. This comprehensive mechanism of action, supported by quantitative binding data and demonstrable effects in various coagulation assays, underscores its efficacy as a therapeutic anticoagulant. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other direct thrombin inhibitors in research and drug development settings.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is this compound Recombinant used for? [synapse.patsnap.com]

- 3. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 4. Thrombin Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 5. researchgate.net [researchgate.net]

- 6. albertahealthservices.ca [albertahealthservices.ca]

- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 8. Monitoring anticoagulant therapy by activated partial thromboplastin time: hirudin assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. linear.es [linear.es]

- 10. vitroscient.com [vitroscient.com]

- 11. learnhaem.com [learnhaem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thrombin Generation Assays [practical-haemostasis.com]

- 15. Inhibitor Assays [practical-haemostasis.com]

- 16. Laboratory Assessment of Factor VIII Inhibitors: When Is It Required? A Perspective Informed by Local Practice - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Recombinant Hirudin for In Vitro Thrombosis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of recombinant hirudin and its analogues (lepirudin, bivalirudin (B194457), desirudin) in in vitro thrombosis research. We delve into the core mechanism of action, present detailed experimental protocols for key assays, and summarize critical quantitative data to facilitate robust and reproducible studies.

Mechanism of Action: Direct Thrombin Inhibition

Recombinant hirudin is a potent and highly specific direct thrombin inhibitor.[1][2] Unlike heparin, its anticoagulant activity is independent of antithrombin III.[2] Hirudin forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its enzymatic activity.[2][3] This inhibition prevents the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet activation, thereby impeding thrombus formation.[1] The binding of hirudin to thrombin is exceptionally strong and specific, making it a valuable tool for in vitro studies where precise thrombin inhibition is required.[4]

Quantitative Data on Recombinant Hirudin Activity

The following tables summarize key quantitative parameters of different recombinant hirudins from various in vitro studies. These values can serve as a reference for dose-selection and interpretation of experimental results.

Table 1: Effect of Recombinant Hirudin on Coagulation Parameters

| Recombinant Hirudin | Assay | Concentration | Effect | Reference |

| Lepirudin | aPTT | 0.4 mg/kg bolus, then 0.15 mg/kg/h infusion | Target aPTT ratio of 1.5-2.5 | [3] |

| Bivalirudin | aPTT | Therapeutic Range | 60 to 90 seconds | [5] |

| Bivalirudin | Chromogenic Anti-IIa | Therapeutic Range | 0.09 to 1.86 µg/mL | [5] |

| Bivalirudin | Dilute Thrombin Time (dTT) | Therapeutic Range | 0.05 to 2.07 µg/mL | [5] |

| This compound (CGP 39393) | aPTT | < 5 µg/mL | Dose-dependent prolongation | [6] |

| This compound (CGP 39393) | aPTT | > 5 µg/mL | Plasma becomes unclottable | [6] |

| This compound (CGP 39393) | Thrombin Generation | > 10 µg/mL | Full inhibition | [6] |

Table 2: Antithrombotic Efficacy of Recombinant Hirudin in In Vitro/Ex Vivo Models

| Recombinant Hirudin | Model | Dosage | Effect | Reference |

| r-Hirudin (unspecified) | Rabbit Jugular Vein Thrombus | 0.8 and 1.25 mg/kg | 1.5 and 2 times prolongation of aPTT, respectively; more effective than heparin at equivalent aPTT prolongation | [7] |

| r-Hirudin (HBW 023) | Rat Caval Vein Thrombosis | 0.16 mg/kg i.v. | ED50 for thrombus reduction | [8] |

| r-Hirudin (unspecified) | Baboon A-V Shunt | ~3.3 µg/mL plasma concentration | 50% inhibition of platelet deposition | [9] |

| r-Hirudin (unspecified) | Baboon A-V Shunt | ~8.1 µg/mL plasma concentration | 80% inhibition of platelet deposition | [9] |

Experimental Protocols for In Vitro Thrombosis Studies

Detailed methodologies are crucial for the reproducibility of in vitro thrombosis research. The following sections provide step-by-step protocols for key assays utilizing recombinant hirudin.

Thromboelastography (TEG)

Thromboelastography provides a global assessment of hemostasis.[10] Recombinant hirudin can be used as the anticoagulant in whole blood to specifically investigate thrombin-independent pathways or added to citrated blood to study its anticoagulant effect.

Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate or directly into tubes with a known concentration of recombinant hirudin.

-

Sample Preparation: Gently invert the blood tube several times to ensure proper mixing.

-

Assay Initiation:

-

For citrated blood, pipette the blood into the TEG cup. Add the appropriate recalcifying agent (e.g., calcium chloride) to initiate coagulation. To test the effect of hirudin, add varying concentrations of hirudin to the citrated blood before recalcification.

-

For hirudinized blood, pipette the blood directly into the TEG cup and add a coagulation activator (e.g., kaolin, tissue factor) as per the specific TEG assay (e.g., INTEM, EXTEM).[11]

-

-

Data Recording: Place the cup into the thromboelastograph pre-warmed to 37°C. The instrument will monitor the viscoelastic changes during clot formation and lysis, generating data on parameters such as R-time, K-time, alpha-angle, maximum amplitude (MA), and lysis at 30 minutes (LY30).[10]

Platelet Aggregometry

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[12][13] Recombinant hirudin can be used to prevent coagulation in platelet-rich plasma (PRP) while studying platelet aggregation in response to various agonists.

Protocol:

-

PRP and PPP Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate.[13]

-

Centrifuge the blood at 200 x g for 10 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[14]

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[14]

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Use PPP to set the 100% light transmission baseline and PRP for the 0% baseline.[13]

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

To assess the inhibitory effect of hirudin, pre-incubate the PRP with various concentrations of recombinant hirudin for a specified time (e.g., 5 minutes).

-

Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP)-6) to induce aggregation.[14]

-

Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.[13]

-

Chromogenic and Clot-Based Thrombin Inhibition Assays

These assays are used to quantify the concentration or activity of direct thrombin inhibitors like bivalirudin.[15][16]

Chromogenic Anti-IIa Assay Protocol:

-

Sample Incubation: Incubate the plasma sample (containing bivalirudin) at 37°C with a known excess of human thrombin. A portion of the thrombin will be inhibited by the bivalirudin in the sample.[17]

-

Substrate Addition: Add a chromogenic substrate specific for thrombin.[17]

-

Colorimetric Reading: The residual, uninhibited thrombin cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color, measured by a spectrophotometer, is inversely proportional to the bivalirudin concentration.[17]

Dilute Thrombin Time (dTT) Clotting Assay Protocol:

-

Sample Dilution and Incubation: Dilute the plasma sample (e.g., 1:10 with physiological saline) and incubate it at 37°C.[15]

-

Reagent Addition: Add a thrombin-calcium reagent to the diluted plasma.[15][17]

-

Clotting Time Measurement: Measure the time to clot formation using a mechanical or optical coagulometer. The clotting time is directly proportional to the concentration of the thrombin inhibitor in the sample.[15]

Conclusion

Recombinant hirudin and its analogues are indispensable tools for in vitro thrombosis research. Their high specificity and potent inhibition of thrombin allow for the precise dissection of coagulation pathways and the evaluation of antithrombotic agents. By employing the standardized protocols and referencing the quantitative data presented in this guide, researchers can enhance the accuracy and reproducibility of their findings, ultimately advancing our understanding of thrombosis and the development of novel therapeutics.

References

- 1. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]

- 2. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental studies on a recombinant hirudin, CGP 39393 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The comparative effects of recombinant hirudin (CGP 39393) and standard heparin on thrombus growth in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antithrombotic effects of recombinant hirudin in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the dosage of recombinant hirudin to inhibit arterial thrombosis in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. ttuhsc.edu [ttuhsc.edu]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Desirudin's High-Affinity Binding to Human Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of desirudin to human thrombin. This compound, a recombinant form of hirudin, is a potent and highly specific direct thrombin inhibitor (DTI).[1][2][3][4][5] Its mechanism of action revolves around the formation of a stable, non-covalent complex with thrombin, effectively blocking its procoagulant activities.[2][6] This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the molecular interactions governing this high-affinity binding.

Mechanism of Action: Direct Thrombin Inhibition

This compound acts as a bivalent DTI, meaning it binds to two distinct sites on the thrombin molecule: the active site and exosite 1.[4] This dual interaction is crucial for its high potency and specificity. By occupying these sites, this compound prevents thrombin from cleaving its primary substrate, fibrinogen, into fibrin (B1330869), which is the fundamental step in clot formation.[1][6] Furthermore, it inhibits thrombin-mediated activation of coagulation factors V, VIII, and XIII, as well as thrombin-induced platelet aggregation.[1][2][6] A key advantage of this compound is its ability to inhibit both free, circulating thrombin and the thrombin that is already bound to a fibrin clot, providing a more comprehensive anticoagulant effect compared to indirect inhibitors like heparin.[1][3][6][7]

Quantitative Binding Affinity Data

The interaction between this compound and human thrombin is characterized by an extremely high affinity, reflected in its low inhibition constant (Ki). This tight binding underscores its potency as an anticoagulant. The table below summarizes the reported quantitative data for this interaction.

| Parameter | Value | Molecule(s) | Notes |

| Inhibition Constant (Ki) | ~2.6 x 10⁻¹³ M | This compound & Human Thrombin | Represents an extremely tight, non-covalent complex.[2] |

| Inhibition Constant (Ki) | 10⁻¹³ moles | This compound & Thrombin | Indicates a binding affinity over 10,000 times that of bivalirudin.[8] |

Experimental Protocols for Determining Binding Affinity

The determination of binding parameters such as Ki for this compound and thrombin involves precise biochemical assays. Below are detailed methodologies for two common experimental approaches.

Competitive Enzyme Inhibition Assay

This method is used to determine the inhibition constant (Ki) by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction.

Objective: To determine the Ki of this compound for human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound (at various concentrations)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of human thrombin and a series of dilutions of this compound in the assay buffer. Prepare a stock solution of the chromogenic substrate.

-

Assay Setup: In a 96-well plate, add a fixed concentration of human thrombin to wells containing varying concentrations of this compound. Include control wells with thrombin but no inhibitor.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each this compound concentration.

-

Plot the reaction velocities against the this compound concentrations.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) for the this compound-thrombin interaction.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Human α-thrombin (ligand)

-

This compound (analyte)

-

Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

-

Amine coupling kit (EDC, NHS) and ethanolamine

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

-

Inject human α-thrombin over the activated surface to covalently immobilize it via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the thrombin immobilization.

-

-

Analyte Injection (Association):

-

Inject a series of concentrations of this compound in running buffer over both the thrombin-immobilized and reference flow cells for a defined period.

-

The binding of this compound to the immobilized thrombin causes a change in the refractive index at the surface, which is detected by the instrument and recorded in real-time as a response unit (RU) signal.

-

-

Dissociation:

-

Switch back to flowing only the running buffer over the sensor surface.

-

The dissociation of the this compound-thrombin complex is monitored as a decrease in the RU signal over time.

-

-

Regeneration (if necessary):

-

If the complex does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

-

-

Data Analysis:

-

The sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference channel.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants: Kd = kd / ka.

-

Conclusion

This compound's interaction with human thrombin is a prime example of high-affinity, specific, and direct enzyme inhibition. The extremely low inhibition constant (Ki in the picomolar range) confirms its potent anticoagulant activity. This tight binding is achieved through a bivalent interaction with both the active site and exosite 1 of thrombin, effectively neutralizing its function in the coagulation cascade. The experimental protocols outlined provide a robust framework for quantifying these critical binding parameters, which are essential for the research, development, and clinical application of direct thrombin inhibitors.

References

- 1. What is this compound Recombinant used for? [synapse.patsnap.com]

- 2. This compound | C287H440N80O110S6 | CID 16129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 5. Iprivask (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]

- 7. This compound: a review of its use in the management of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurointervention.pcronline.com [eurointervention.pcronline.com]

Structural Analysis of the Desirudin-Thrombin Complex: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin, a recombinant form of hirudin, is a potent and highly specific direct thrombin inhibitor.[1][2][3] Its anticoagulant effect is achieved by binding directly to thrombin, thereby blocking its interaction with substrates such as fibrinogen and preventing the formation of fibrin (B1330869) clots.[1][3] This technical guide provides an in-depth structural analysis of the this compound-thrombin complex, leveraging data from crystallographic studies of the closely related hirudin-thrombin complex. The guide details the critical molecular interactions, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental processes.

This compound is a 65-amino acid polypeptide that forms an exceptionally stable, non-covalent complex with thrombin.[2] This interaction is characterized by a very low inhibition constant (Ki), indicating a high binding affinity.[2][4] The structural basis for this potent inhibition lies in the extensive network of interactions between the N-terminal domain and the C-terminal tail of this compound with the active site and exosite I of thrombin, respectively.[5][6]

Data Presentation: Key Quantitative and Structural Parameters

The following tables summarize the key quantitative data and structural parameters derived from studies on the hirudin-thrombin complex, which serves as a structural model for the this compound-thrombin interaction.

Table 1: Binding Affinity and Inhibition Constants

| Ligand | Parameter | Value | Reference |

| This compound | Inhibition Constant (Ki) | ~2.6 x 10⁻¹³ M | [2] |

| RGD-Hirudin | Dissociation Constant (KD) | Varies by mutant | [7] |

Table 2: Structural Data from X-ray Crystallography of Hirudin-Thrombin Complexes

| PDB ID | Description | Resolution (Å) | R-Value | Reference |

| 4HTC | Refined structure of the hirudin-thrombin complex | 2.30 | 0.173 | [8] |

| 1HRT | Bovine α-thrombin and recombinant hirudin complex | 2.80 | 0.155 | [9] |

| 1HXF | Human thrombin complex with hirudin variant | 2.10 | 0.151 | [10] |

| 1THR | Thrombin complexes with exosite inhibitors | 2.30 | 0.155 | [11] |

| 1TMU | Hirudin derivatives and human α-thrombin complexes | - | - | [12] |

Table 3: Thermodynamic Parameters of Hirudin-Thrombin Interaction

| Parameter | Value | Conditions | Reference |

| Heat Capacity Change (ΔCp) | -1.7 (± 0.2) kcal/mol per K | - | [13] |

| Coupling Enthalpy (ΔHoc) | 12 (± 1) kcal/mol | Slow→fast transition | [13] |

| Coupling Entropy (ΔSoc) | 47 (± 4) cal/mol per K | Slow→fast transition | [13] |

Experimental Protocols

X-ray Crystallography of the Thrombin-Inhibitor Complex

This protocol is a generalized procedure based on methodologies reported for solving the crystal structures of thrombin-hirudin and other thrombin-inhibitor complexes.[14][15]

-

Protein Preparation and Complex Formation:

-

Lyophilized recombinant human thrombin and this compound (or its analogue) are dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with 375 mM NaCl).[15]

-

The protein and inhibitor are mixed at a slight molar excess of the inhibitor (e.g., 1:1.5 molar ratio) to ensure complete complex formation.[15]

-

The final concentration of the complex is adjusted to a range suitable for crystallization (e.g., 8-20 mg/ml).[14][15]

-

-

Crystallization:

-

The hanging drop vapor diffusion method is commonly employed.[15]

-

A small volume (e.g., 1 µl) of the protein-inhibitor complex solution is mixed with an equal volume of a precipitant solution.[15]

-

The precipitant solution typically contains a high concentration of a polymer like polyethylene (B3416737) glycol (PEG) 8000 (e.g., 20-25%) in a buffered solution (e.g., 100 mM HEPES, pH 7.4).[15]

-

The drop is equilibrated against a larger reservoir of the precipitant solution at a constant temperature (e.g., 4°C).[15]

-

Crystals are grown over a period of several days to weeks.

-

-

Data Collection and Processing:

-

Crystals are flash-frozen in liquid nitrogen, often with a cryoprotectant.

-

X-ray diffraction data are collected using a synchrotron radiation source.[15]

-

The diffraction data are processed, and the structure is solved using molecular replacement, with a known thrombin structure as the search model.[14]

-

The structure is then refined using restrained least-squares methods to achieve optimal R-values and stereochemistry.[8][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the solution structure and dynamics of the this compound-thrombin complex and to map the binding interface.[16][17]

-

Sample Preparation:

-

Uniformly ¹⁵N-labeled or ¹³C,¹⁵N-labeled this compound is produced for heteronuclear NMR experiments.

-

The labeled inhibitor is complexed with unlabeled thrombin in an NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

-

The final sample concentration is typically in the range of 0.1-1 mM.

-

-

NMR Data Acquisition:

-

A combination of 2D and 3D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz).

-

Key experiments include ¹H-¹⁵N HSQC for monitoring chemical shift perturbations upon binding, and NOESY experiments (2D-transferred NOESY for larger complexes) to obtain distance restraints.[17]

-

-

Structure Calculation and Analysis:

-

Resonance assignments for the bound inhibitor are determined using standard triple-resonance experiments.

-

Inter-proton distance restraints are derived from NOESY spectra.

-

The solution structure of the complex is calculated using these restraints with software packages like CNS or XPLOR-NIH.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the interaction.[7]

-

Chip Preparation:

-

Thrombin is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

A series of this compound solutions with varying concentrations are flowed over the sensor chip surface.

-

The binding is monitored in real-time by detecting changes in the refractive index at the surface.

-

After the association phase, a buffer solution is flowed to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd, and KD).

-

Visualizations

Thrombin's Role in the Coagulation Cascade

Caption: The coagulation cascade leading to clot formation and the inhibitory action of this compound on thrombin.

Experimental Workflow for Structural Determination

Caption: A generalized workflow for the structural determination of the this compound-thrombin complex.

Key Intermolecular Interactions

Caption: Schematic of the key interactions between this compound's domains and thrombin's functional sites.

References

- 1. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]

- 2. This compound | C287H440N80O110S6 | CID 16129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Recombinant used for? [synapse.patsnap.com]

- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 5. Crystal structure of the thrombin‐hirudin complex: a novel mode of serine protease inhibition. | The EMBO Journal [link.springer.com]

- 6. The structure of a complex of recombinant hirudin and human alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. Thermodynamic investigation of hirudin binding to the slow and fast forms of thrombin: evidence for folding transitions in the inhibitor and protease coupled to binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Crystal Structure of Thrombin in Complex with S-Variegin: Insights of a Novel Mechanism of Inhibition and Design of Tunable Thrombin Inhibitors | PLOS One [journals.plos.org]

- 16. Mapping Thrombosis Serum Markers by 1H-NMR Allied with Machine Learning Tools | MDPI [mdpi.com]

- 17. Deciphering Conformational Changes Associated with the Maturation of Thrombin Anion Binding Exosite I - PMC [pmc.ncbi.nlm.nih.gov]

Desirudin in Early-Stage Research: A Technical Guide to Unlocking its Potential Beyond Anticoagulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin, a recombinant form of hirudin, is a highly specific and potent direct thrombin inhibitor. While clinically established for the prevention of deep vein thrombosis (DVT), its mechanism of action holds significant untapped potential for early-stage research in oncology and inflammatory diseases. Thrombin, the primary target of this compound, is a key serine protease in the coagulation cascade. However, its role extends far beyond hemostasis, acting as a pleiotropic signaling molecule that influences cell proliferation, inflammation, and angiogenesis, primarily through the activation of Protease-Activated Receptors (PARs). This technical guide provides an in-depth overview of the preclinical research applications of this compound, focusing on its potential to modulate critical signaling pathways in cancer and inflammation. We present detailed experimental protocols, quantitative data from relevant studies, and visual representations of the underlying molecular mechanisms to empower researchers to explore the non-anticoagulant properties of this powerful inhibitor.

Core Mechanism of Action: Direct Thrombin Inhibition

This compound is a 65-amino acid polypeptide that binds directly to thrombin in a 1:1 stoichiometric ratio, effectively blocking its enzymatic activity.[1] Unlike indirect thrombin inhibitors like heparin, this compound inhibits both free and clot-bound thrombin, making it a highly effective anticoagulant.[1][2] This direct inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] However, from a research perspective, this targeted inhibition of thrombin provides a precise tool to investigate the broader biological roles of this multifaceted enzyme.

Early-Stage Research Applications in Oncology

The tumor microenvironment is often characterized by a prothrombotic state, with elevated levels of thrombin. Thrombin contributes to cancer progression by promoting tumor cell proliferation, angiogenesis, and metastasis, and by modulating the host immune response.[3][4] These effects are largely mediated through the activation of PARs, particularly PAR-1, on the surface of tumor cells and other cells within the tumor microenvironment.[3][4] By inhibiting thrombin, this compound presents a promising strategy to disrupt these pro-tumorigenic signaling pathways.

Thrombin-PAR1 Signaling in Cancer

Thrombin-mediated activation of PAR-1 on cancer cells can trigger a cascade of downstream signaling events, including the activation of the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and proliferation.[5] Furthermore, this signaling axis can upregulate the expression of pro-inflammatory and pro-angiogenic factors, and contribute to an immunosuppressive tumor microenvironment.[3][6]

References

- 1. Mechanism of Hirudin-Mediated Inhibition of Proliferation in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hirudin inhibits glioma growth through mTOR‐regulated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant hirudin suppresses the viability, adhesion, migration and invasion of Hep-2 human laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recombinant hirudin and PAR-1 regulate macrophage polarisation status in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiinflammatory and antifibrotic effects of the oral direct thrombin inhibitor dabigatran etexilate in a murine model of interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Platelet Activation Pathways: A Technical Guide to the Application of Desirudin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Desirudin, a highly specific direct thrombin inhibitor, as a critical tool for investigating the intricate signaling pathways of platelet activation. By effectively decoupling thrombin-mediated events, this compound allows for a nuanced examination of platelet function, providing valuable insights for basic research and the development of novel antiplatelet therapies.

Core Principles: this compound's Mechanism of Action in Platelet Research

This compound is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis.[1][2] Its mechanism of action is central to its utility in studying platelet activation.

Unlike indirect thrombin inhibitors such as heparin, which require antithrombin as a cofactor, this compound binds directly to thrombin with high affinity and specificity.[1] This binding occurs at both the active site and the exosite 1 of thrombin, the substrate recognition site for fibrinogen and key platelet receptors.[1] Consequently, this compound effectively neutralizes both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and, crucially for platelet research, inhibiting thrombin-induced platelet activation.[1][2]

Thrombin is the most potent activator of platelets, primarily exerting its effects through the cleavage and activation of Protease-Activated Receptors (PARs) on the platelet surface.[3][4] Human platelets express two main thrombin receptors: PAR1 and PAR4.[3][4]

-

PAR1 is a high-affinity receptor that is activated by low concentrations of thrombin, leading to a rapid and transient signaling cascade.[3][5]

-

PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation and mediates a more sustained signaling response.[3][5]

By completely inhibiting thrombin, this compound allows researchers to:

-

Isolate and study platelet activation pathways initiated by other agonists (e.g., ADP, collagen, thromboxane (B8750289) A2) without the confounding influence of thrombin.

-

Delineate the specific contributions of PAR1 and PAR4 to platelet activation by using PAR1- or PAR4-specific activating peptides in the absence of thrombin.

-

Investigate the "outside-in" signaling cascades downstream of platelet aggregation, which can be triggered by other means while thrombin's influence is blocked.

Data Presentation: Quantitative Analysis of Anticoagulant Effects on Platelet Function

The choice of anticoagulant is critical for in vitro platelet studies. While citrate (B86180) is commonly used, it can affect platelet function by chelating extracellular calcium.[6][7][8] Hirudin and its analogs, such as this compound, are often preferred as they do not significantly alter physiological calcium concentrations.[6][7][8]

Below are tables summarizing key quantitative data relevant to the use of this compound and other anticoagulants in platelet research.

Table 1: Comparison of Anticoagulant Effects on Platelet Aggregation

| Anticoagulant | Agonist | Effect on Platelet Aggregation | Reference |

| This compound (Hirudin) | ADP, Collagen | Allows for stable and reproducible aggregation responses over extended periods compared to citrate.[6][8] | [6][8] |

| Heparin | Collagen | Can enhance platelet aggregation, potentially confounding results.[9] | [9] |

| Citrate | ADP, Collagen | Can lead to reduced platelet responsiveness over time due to calcium chelation.[6][8] | [6][8] |

Table 2: Clinical Trial Data Comparing this compound and Argatroban (B194362) in Suspected Heparin-Induced Thrombocytopenia (HIT) - PREVENT-HIT Study

| Outcome | This compound (n=8) | Argatroban (n=8) | Reference |

| New or Worsening Thrombosis | 0 | 1 | [10] |

| Major Bleeding | 0 | 2 | [10] |

| Minor Bleeding | 1 | 1 | [10] |

| Amputation or Death | 0 | 0 | [10] |

Note: This clinical data provides context for this compound's in vivo effects but is not a direct measure of in vitro platelet activation pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are foundational protocols that can be adapted for specific research questions using this compound.

Preparation of Washed Platelets

This protocol provides a suspension of platelets free from plasma proteins, which is ideal for studying specific receptor-ligand interactions.

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.

-

Modified Tyrode's buffer (pH 7.35).

-

Prostaglandin E1 (PGE1) solution.

-

Apyrase.

Procedure:

-

Centrifuge whole blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully transfer the PRP to a new tube and add PGE1 to a final concentration of 1 µM to prevent platelet activation.

-

Acidify the PRP to a pH of 6.5 with ACD to further inhibit platelet activation.

-

Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in modified Tyrode's buffer containing PGE1 and apyrase.

-

Centrifuge the platelet suspension at 800 x g for 15 minutes.

-

Repeat the wash step (steps 5 and 6).

-

Resuspend the final platelet pellet in modified Tyrode's buffer to the desired concentration.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.

Materials:

-

Washed platelets or Platelet-Rich Plasma (PRP).

-

Platelet-Poor Plasma (PPP) for calibration.

-

This compound solution.

-

Platelet agonists (e.g., Thrombin, ADP, Collagen, PAR1-AP, PAR4-AP).

-

LTA instrument (aggregometer).

Procedure:

-

Anticoagulation: For whole blood or PRP preparation, use hirudin at a final concentration of 25 µg/mL as the anticoagulant for optimal preservation of platelet function.[6][11]

-

Instrument Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

This compound Incubation: To investigate non-thrombin mediated pathways, pre-incubate the platelet suspension with this compound (final concentration of 1-10 µg/mL) for 5-10 minutes at 37°C. This concentration is sufficient to completely inhibit thrombin activity.

-

Agonist Addition: Add the desired agonist (e.g., ADP, collagen) to the platelet suspension. To specifically study PAR1 or PAR4 pathways in the absence of thrombin, use PAR-activating peptides (PAR1-AP: SFLLRN; PAR4-AP: AYPGKF).

-

Data Acquisition: Record the change in light transmission over time. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific platelet surface markers at the single-cell level.

Materials:

-

Whole blood anticoagulated with hirudin (25 µg/mL) or washed platelets.

-

This compound solution.

-

Platelet agonists.

-

Fluorochrome-conjugated monoclonal antibodies against platelet activation markers (e.g., CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Sample Preparation: Aliquot whole blood or washed platelets into flow cytometry tubes.

-

This compound Treatment: Add this compound (final concentration 1-10 µg/mL) to the samples designated for the investigation of non-thrombin agonists and incubate for 10 minutes at room temperature.

-

Activation: Add the chosen agonist and incubate for the appropriate time (e.g., 15 minutes for P-selectin expression).

-

Staining: Add the fluorescently labeled antibodies to the samples and incubate for 20 minutes in the dark at room temperature.

-

Fixation: Add fixative solution to stop the reaction and preserve the cells.

-

Acquisition and Analysis: Acquire data on the flow cytometer, gating on the platelet population based on forward and side scatter characteristics. Analyze the median fluorescence intensity or the percentage of positive cells for each activation marker.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

Conclusion

This compound is an invaluable tool for researchers investigating the complex mechanisms of platelet activation. Its high specificity and potent inhibition of thrombin provide a clean system to dissect the roles of various agonists and their downstream signaling pathways. By incorporating this compound into well-defined experimental protocols, such as light transmission aggregometry and flow cytometry, scientists can gain a deeper understanding of platelet physiology and pathology, ultimately paving the way for the development of more targeted and effective antithrombotic therapies.

References

- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombin receptor signalling in platelets: PAR1, but not PAR4, is rapidly desensitized [diva-portal.org]

- 5. Frontiers | Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses [frontiersin.org]

- 6. Platelet function testing in hirudin and BAPA anticoagulated blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Influence of different anticoagulants on platelet aggregation in whole blood; a comparison between citrate, low molecular mass heparin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heparin enhances platelet aggregation irrespective of anticoagulation with citrate or with hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, open-label pilot study comparing this compound and argatroban in patients with suspected heparin-induced thrombocytopenia with or without thrombosis: PREVENT-HIT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Multiplate® platelet aggregometry using Citrate, Heparin or Hirudin in Rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Desirudin's Anticoagulant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Desirudin, a direct thrombin inhibitor. It covers its mechanism of action, quantitative analysis of its anticoagulant effects, and detailed experimental protocols for its evaluation.

Introduction

This compound is a potent and highly specific anticoagulant.[1] It is a recombinant form of hirudin, a naturally occurring polypeptide found in the saliva of the medicinal leech, Hirudo medicinalis.[1][2][3] Structurally, this compound is a single polypeptide chain of 65 amino acids.[4][5] Its primary clinical application is in the prevention of deep vein thrombosis (DVT), particularly in patients undergoing elective hip replacement surgery.[1][3][6] As a direct thrombin inhibitor (DTI), it offers a distinct mechanism of action compared to indirect inhibitors like heparin.[1][7]

Mechanism of Action

This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[2][4] The key features of its mechanism are:

-

Direct Inhibition: Unlike heparin, which requires antithrombin as a cofactor, this compound binds directly to the thrombin molecule.[1]

-

High Specificity and Affinity: It forms an extremely tight, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its active site.[2][4][5]

-

Inhibition of Free and Clot-Bound Thrombin: A significant advantage of this compound is its ability to inhibit not only free, circulating thrombin but also thrombin that is already bound to fibrin (B1330869) within a clot.[1][2][5] This allows it to prevent further clot growth and propagation more effectively than indirect inhibitors.

By neutralizing thrombin, this compound blocks the final steps of the coagulation cascade, specifically inhibiting:

-

The conversion of soluble fibrinogen to insoluble fibrin, the primary structural component of a blood clot.[1][2]

-

The thrombin-induced activation of other coagulation factors, including Factor V, Factor VIII, and Factor XIII, which are essential for amplifying the coagulation process and stabilizing the fibrin clot.[2][4]

-

Thrombin-induced platelet aggregation.[4]

The following diagram illustrates the mechanism of action of this compound within the coagulation cascade.

Quantitative Data on Anticoagulant Activity

The anticoagulant activity of this compound can be quantified through various in vitro parameters. The following tables summarize key data points for its interaction with thrombin and its effect on standard coagulation assays.

Table 1: Thrombin Inhibition Kinetics

| Parameter | Value | Description |

| Inhibition Constant (Ki) | ~2.6 x 10⁻¹³ M | A measure of the high affinity of this compound for thrombin. A lower Ki indicates a tighter binding complex.[4][5] |

Table 2: In Vitro Effects on Coagulation Assays

| Assay | Effect | Observations |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Dose-dependent prolongation | aPTT is a sensitive measure of this compound's activity and shows a linear correlation with plasma concentrations within the therapeutic range.[5][8][9] A mean peak aPTT prolongation of about 1.38 to 1.79 times the baseline has been observed in ex vivo studies.[5][8] |

| Prothrombin Time (PT) | Minimal prolongation | PT is relatively insensitive to the effects of this compound at therapeutic concentrations.[8] |

| Thrombin Time (TT) | Markedly prolonged | TT is extremely sensitive to this compound. Even at low plasma concentrations, the clotting time is often prolonged beyond the measurable limits of the assay.[5][8] |

| Ecarin Clotting Time (ECT) | Dose-dependent prolongation | ECT shows a linear correlation with this compound concentration over a wider range than aPTT, making it a potentially reliable monitoring tool, especially at higher doses.[8] |

Experimental Protocols for In Vitro Characterization

Standard coagulation assays are essential for characterizing the anticoagulant profile of this compound in vitro. These tests are typically performed on citrated platelet-poor plasma.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro assessment of an anticoagulant like this compound.

Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[10][11] The test measures the time to fibrin clot formation after the addition of a contact activator, a phospholipid substitute (cephaloplastin), and calcium to the plasma sample.

-

Methodology:

-

Sample Preparation: Use platelet-poor plasma obtained from whole blood collected in 3.2% sodium citrate (B86180) tubes.[12][13]

-

Reagent Preparation: Reconstitute the APTT reagent (containing a surface activator like ellagic acid or silica, and a phospholipid) according to the manufacturer's instructions.[12] Pre-warm the APTT reagent and 0.025 M calcium chloride (CaCl₂) solution to 37°C.[12][13]

-

Procedure (Manual Method): a. Pipette 100 µL of the plasma sample (spiked with this compound or control) into a test tube.[13] b. Incubate the plasma at 37°C for 1-3 minutes. c. Add 100 µL of the pre-warmed APTT reagent to the test tube.[13] d. Mix and incubate the plasma-reagent mixture at 37°C for a specified activation time, typically 3 to 5 minutes, as per the reagent manufacturer's protocol.[10][13] e. Forcibly add 100 µL of pre-warmed 0.025 M CaCl₂ to the mixture and simultaneously start a stopwatch.[10][13] f. Observe the tube for clot formation by gently tilting it. Stop the timer as soon as a fibrin clot is detected.[10] g. The time recorded in seconds is the aPTT.

-

Prothrombin Time (PT) Assay

-

Principle: The PT assay assesses the extrinsic and common pathways of coagulation.[14] It measures the clotting time of plasma after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium.

-

Methodology:

-

Sample and Reagent Preparation: Use citrated platelet-poor plasma. Pre-warm the thromboplastin-calcium reagent to 37°C.

-

Procedure: a. Pipette 100 µL of the plasma sample into a test tube and incubate at 37°C for 1-3 minutes. b. Rapidly add 200 µL of the pre-warmed thromboplastin-calcium reagent to the tube and simultaneously start a stopwatch. c. Record the time in seconds required for a fibrin clot to form. This is the prothrombin time.

-

Thrombin Time (TT) Assay

-

Principle: The TT assay specifically evaluates the final step of coagulation: the conversion of fibrinogen to fibrin.[15] It measures the clotting time after a standardized amount of exogenous thrombin is added to the plasma. This assay is highly sensitive to the presence of thrombin inhibitors.[15]

-

Methodology:

-

Reagents: A bovine or human thrombin reagent of a known concentration (e.g., 5 NIH units) is required.[16]

-

Procedure: a. Incubate the plasma sample at 37°C. b. Add a standardized volume of the thrombin reagent to the plasma and start a timer. c. Measure the time to clot formation.

-

Note: For measuring direct thrombin inhibitors like this compound, a dilute Thrombin Time (dTT) is often employed, where the test plasma is first diluted to bring the clotting time into a measurable range.[16][17]

-

Chromogenic Substrate (Anti-IIa) Assay

-

Principle: This is a functional assay that directly quantifies the activity of thrombin inhibitors. A known, excess amount of thrombin is added to the test plasma containing this compound. After a brief incubation, the residual thrombin activity is measured by adding a synthetic chromogenic substrate that mimics a natural thrombin target. The thrombin cleaves the substrate, releasing a colored compound (e.g., para-nitroaniline, pNA). The amount of color produced is inversely proportional to the concentration of the thrombin inhibitor in the sample.[17][18]

-

Methodology:

-

Incubation: Mix the test plasma (appropriately diluted) with a known concentration of human or bovine thrombin reagent and incubate at 37°C.[18]

-

Substrate Addition: Add a specific chromogenic substrate for thrombin to the mixture.

-

Measurement: Use a spectrophotometer to measure the rate of color development (change in absorbance over time) at a specific wavelength (typically 405 nm for pNA).

-

Quantification: The this compound concentration is determined by comparing the result to a calibration curve prepared using plasma standards with known concentrations of this compound.[18]

-

References

- 1. What is this compound Recombinant used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C287H440N80O110S6 | CID 16129703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iprivask (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound: a review of the pharmacology and clinical application for the prevention of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: effect on blood coagulation tests in vitro and following a subcutaneous administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diagnolab.com.na [diagnolab.com.na]

- 11. atlas-medical.com [atlas-medical.com]

- 12. linear.es [linear.es]

- 13. agdbio.com [agdbio.com]

- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 15. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 16. fritsmafactor.com [fritsmafactor.com]

- 17. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

Desirudin: A Precision Tool for Interrogating Thrombin Generation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desirudin, a recombinant hirudin, as a highly specific and potent tool for the study of thrombin generation. This compound, a direct thrombin inhibitor (DTI), offers researchers a precise instrument to dissect the intricacies of the coagulation cascade and to evaluate the efficacy of novel anticoagulant therapies.[1][2][3][4] This document details the mechanism of action of this compound, provides structured quantitative data on its effects on coagulation parameters, and outlines detailed experimental protocols for its application in thrombin generation assays. Furthermore, it visualizes key pathways and experimental workflows to facilitate a deeper understanding of its utility in coagulation research.

Introduction to this compound

This compound is a recombinant form of hirudin, a naturally occurring polypeptide found in the salivary glands of the medicinal leech, Hirudo medicinalis.[2] It is a highly potent and specific direct inhibitor of thrombin, the central effector enzyme in the coagulation cascade.[1][2] Unlike indirect thrombin inhibitors, such as heparin, this compound's mechanism of action is independent of antithrombin and allows it to inhibit both free and fibrin-bound thrombin with high affinity.[2][3][4] This property makes it an invaluable tool for in vitro and in vivo studies of thrombosis and hemostasis.

Mechanism of Action

This compound forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its enzymatic activity.[3] This inhibition is highly specific and potent, preventing the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and thrombin-mediated platelet activation.[2] The bivalent binding of this compound to both the active site and exosite 1 of thrombin contributes to its high affinity and specificity.[3][5]

Quantitative Data on this compound's Effects

The anticoagulant effect of this compound can be quantified using various coagulation assays. The following tables summarize key quantitative data on the effects of this compound.

Table 1: Effect of Subcutaneous this compound (15 mg) on Coagulation Parameters in Healthy Volunteers [1]

| Parameter | Peak Concentration (nM) | Time to Peak (h) | Maximum Fold Increase vs. Baseline | Time to Maximum Effect (h) |

| This compound Plasma Concentration | 27.1 ± 5.2 | 2.2 ± 0.5 | N/A | N/A |

| aPTT | N/A | N/A | 1.79 ± 0.16 | 2.5 ± 1.0 |

| ECT | N/A | N/A | 1.34 ± 0.08 | 1.8 ± 0.5 |

| Thrombin Time (TT) | N/A | N/A | >33 | Up to 8 h |

| Prothrombin Time (PT) | N/A | N/A | 1.05 ± 0.01 | N/A |

Data presented as mean ± standard deviation.

Table 2: In Vitro Effect of this compound on Coagulation Assays [1]

| This compound Concentration (nM) | aPTT (fold increase) | ECT (fold increase) |

| Up to ~30 | Linear increase | Linear increase |

| >30 | Non-linear increase | Linear increase up to 725 nM |